Tert-butyl 2-amino-2-(2-bromophenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(2-bromophenyl)acetate is a chemical compound that belongs to the family of amino acid derivatives. It is used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 2-amino-2-(2-bromophenyl)acetate is not fully understood. However, it is believed that the compound interacts with various biological targets, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. Additionally, it has been shown to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
Tert-butyl 2-amino-2-(2-bromophenyl)acetate has several advantages for lab experiments. It is readily available and can be synthesized using simple procedures. Additionally, it exhibits interesting biological activities, making it a useful tool for drug discovery and development. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of Tert-butyl 2-amino-2-(2-bromophenyl)acetate in scientific research. One potential application is in the development of new anti-inflammatory and analgesic drugs. Additionally, the compound could be used in the preparation of new fluorescent probes for imaging applications. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Conclusion:
This compound is a versatile compound that has been used in various scientific research applications. Its unique properties make it a useful tool for drug discovery and development. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of Tert-butyl 2-amino-2-(2-bromophenyl)acetate involves the reaction between tert-butyl 2-bromoacetate and 2-bromoaniline in the presence of a base. The reaction results in the formation of the desired product, which can be purified using various methods such as recrystallization and column chromatography.
Scientific Research Applications
Tert-butyl 2-amino-2-(2-bromophenyl)acetate has been used in various scientific research applications. It is commonly used as a building block in the synthesis of various biologically active compounds. It has also been used as a ligand in the preparation of metal complexes that exhibit interesting biological activities. Additionally, it has been used in the preparation of fluorescent probes for imaging applications.
properties
IUPAC Name |
tert-butyl 2-amino-2-(2-bromophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7,10H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHKLUPKOIIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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